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Compound of Interest

Compound Name: 2-Allyloxy-2-methyl-propanoic acid

Cat. No.: B7866201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-
Allyloxy-2-methyl-propanoic acid, a molecule of interest in synthetic chemistry and potential

drug development. Due to the limited availability of experimental data in public databases, this

document focuses on predicted spectroscopic characteristics based on the analysis of

analogous compounds. It also outlines general experimental protocols for acquiring Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Allyloxy-2-methyl-
propanoic acid. These predictions are derived from established principles of spectroscopy and

by comparison with data from structurally related molecules.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b7866201?utm_src=pdf-interest
https://www.benchchem.com/product/b7866201?utm_src=pdf-body
https://www.benchchem.com/product/b7866201?utm_src=pdf-body
https://www.benchchem.com/product/b7866201?utm_src=pdf-body
https://www.benchchem.com/product/b7866201?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7866201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~11-12 Singlet (broad) 1H -COOH

~5.90 Ddt 1H -O-CH₂-CH=CH₂

~5.25 Dd 1H
-O-CH₂-CH=CH₂

(trans)

~5.15 Dd 1H -O-CH₂-CH=CH₂ (cis)

~4.00 Dt 2H -O-CH₂-CH=CH₂

1.45 Singlet 6H -C(CH₃)₂-

d: doublet, t: triplet, q: quartet, m: multiplet, br: broad

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~180 -COOH

~134 -O-CH₂-CH=CH₂

~118 -O-CH₂-CH=CH₂

~78 -C(CH₃)₂-

~68 -O-CH₂-CH=CH₂

~24 -C(CH₃)₂

Table 3: Predicted IR Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

~2980, 2940 Medium C-H stretch (Alkyl)

~1710 Strong C=O stretch (Carboxylic Acid)

~1645 Medium C=C stretch (Allyl)

~1240 Strong
C-O stretch (Ether and

Carboxylic Acid)

~990, 920 Medium =C-H bend (Allyl)

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

144 [M]⁺ (Molecular Ion)

103 [M - C₃H₅]⁺

87 [M - COOH]⁺

57 [C₄H₉]⁺

45 [COOH]⁺

41 [C₃H₅]⁺ (Allyl cation)

Experimental Protocols
The following are general procedures for obtaining the spectroscopic data. Instrument

parameters should be optimized for the specific sample and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the

deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A

sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be necessary compared to ¹H NMR due to the low

natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or

an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.

Background Spectrum: Record a background spectrum of the empty sample compartment or

the salt plates/KBr.

Sample Spectrum: Place the prepared sample in the IR spectrometer and record the

spectrum.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable inlet system (e.g., direct infusion, GC-MS, or LC-MS).

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI)

or Electrospray Ionization (ESI).

Mass Analysis: The ions are separated according to their mass-to-charge ratio (m/z) by the

mass analyzer.
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Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Visualizations
The following diagrams illustrate the molecular structure and a general workflow for

spectroscopic analysis.
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Caption: Molecular structure of 2-Allyloxy-2-methyl-propanoic acid.
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General Spectroscopic Analysis Workflow

Sample Preparation
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Caption: A generalized workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Allyloxy-2-methyl-propanoic
acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7866201#spectroscopic-data-nmr-ir-ms-of-2-allyloxy-
2-methyl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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